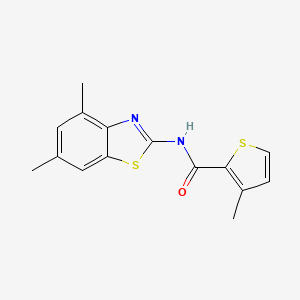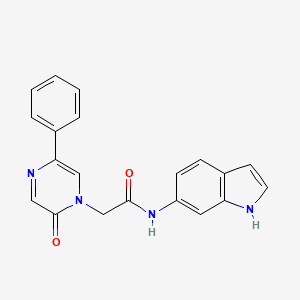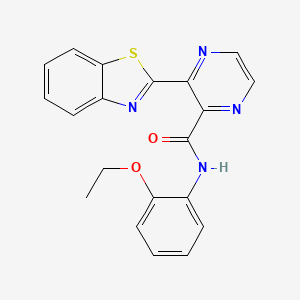![molecular formula C18H19N5O B12168030 N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168030.png)
N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-フェニルプロピル)-2-[4-(1H-テトラゾール-1-イル)フェニル]アセトアミドは、様々な科学研究分野で注目を集めている合成有機化合物です。この化合物は、化学反応における安定性と汎用性で知られるテトラゾール環を特徴としています。構造中にフェニル基とテトラゾール基の両方が存在するため、様々な用途に役立つ化合物となります。
製法
合成経路と反応条件
N-(3-フェニルプロピル)-2-[4-(1H-テトラゾール-1-イル)フェニル]アセトアミドの合成は、通常、4-(1H-テトラゾール-1-イル)フェニル酢酸と3-フェニルプロピルアミンを反応させることで行われます。反応は通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われ、アミド結合の形成を促進します。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用しますが、より大規模に行われます。自動反応器と連続フローシステムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-tetrazol-1-yl)phenylacetic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
N-(3-フェニルプロピル)-2-[4-(1H-テトラゾール-1-イル)フェニル]アセトアミドは、様々な種類の化学反応を起こします。具体的には以下のような反応があります。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、化合物を酸化することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を用いて、還元反応を行うことができます。
置換: テトラゾール環は求電子剤と置換反応を起こし、様々な誘導体に変換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアルキルハライドなどの求電子剤。
生成される主な生成物
酸化: カルボン酸やケトンの生成。
還元: アミンやアルコールの生成。
置換: アルキル化またはアシル化された誘導体の生成。
科学研究における用途
N-(3-フェニルプロピル)-2-[4-(1H-テトラゾール-1-イル)フェニル]アセトアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症作用を有する生物活性化合物としての可能性が調査されています。
医学: 特に特定の酵素や受容体を標的にする薬剤開発における可能性が探求されています。
工業: ポリマーやコーティングなど、ユニークな特性を持つ新素材の開発に利用されています。
科学的研究の応用
N-(3-phenylpropyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
N-(3-フェニルプロピル)-2-[4-(1H-テトラゾール-1-イル)フェニル]アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。テトラゾール環はカルボン酸の生体等価体として作用し、化合物が酵素や受容体に類似した方法で結合することを可能にします。この相互作用は、これらの標的の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- N-[3-(1H-テトラゾール-5-イル)-フェニル]アセトアミド
- N-[3-(5-メルカプト-1H-テトラゾール-1-イル)フェニル]アセトアミド
- ジ(1H-テトラゾール-5-イル)メタノンオキシム
独自性
N-(3-フェニルプロピル)-2-[4-(1H-テトラゾール-1-イル)フェニル]アセトアミドは、フェニル基とテトラゾール基の特定の組み合わせにより、独特の化学的および生物学的特性を有しています。この独自性により、特に新薬や新素材の開発において、様々な用途に役立つ化合物となっています。
特性
分子式 |
C18H19N5O |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
N-(3-phenylpropyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N5O/c24-18(19-12-4-7-15-5-2-1-3-6-15)13-16-8-10-17(11-9-16)23-14-20-21-22-23/h1-3,5-6,8-11,14H,4,7,12-13H2,(H,19,24) |
InChIキー |
BKSHLAGKTWYNQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B12167949.png)
![N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12167957.png)
![6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167961.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12167967.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12167980.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12167986.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B12167993.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12168011.png)


![methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12168045.png)

![1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12168055.png)
![6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12168059.png)
